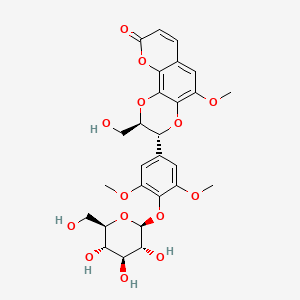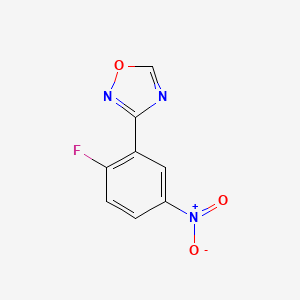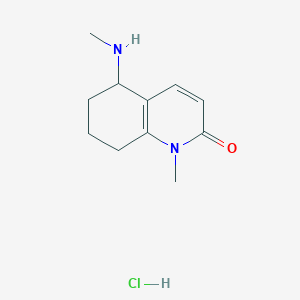
4-Hydroxy-3,5-diprenylcinnamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3,5-diprenylcinnamic acid is a phenolic compound known for its diverse biological activities and potential applications in various fields. It is characterized by the presence of hydroxyl and diprenyl groups attached to a cinnamic acid backbone. This compound is often found in natural products and has been studied for its antioxidant, anti-inflammatory, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3,5-diprenylcinnamic acid typically involves the prenylation of cinnamic acid derivatives. One common method includes the use of prenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetone or ethanol. The hydroxyl group can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms capable of producing the compound through fermentation processes. Alternatively, large-scale chemical synthesis methods similar to those used in laboratory settings can be optimized for industrial production.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3,5-diprenylcinnamic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The double bond in the cinnamic acid moiety can be reduced to form dihydrocinnamic acid derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Dihydrocinnamic acid derivatives.
Substitution: Esters and ethers of this compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its role in plant defense mechanisms and as a natural antioxidant.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the formulation of natural preservatives and antioxidants in food and cosmetic products.
Mechanism of Action
The biological effects of 4-Hydroxy-3,5-diprenylcinnamic acid are primarily attributed to its ability to interact with various molecular targets and pathways. It can scavenge free radicals, thereby reducing oxidative stress and inflammation. The compound may also inhibit the activity of enzymes involved in inflammatory processes and microbial growth. Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer effects.
Comparison with Similar Compounds
4-Hydroxy-3,5-diprenylcinnamic acid can be compared to other similar compounds such as:
4-Hydroxycinnamic acid: Lacks the diprenyl groups, resulting in different biological activities and applications.
3,5-Diprenyl-4-hydroxybenzoic acid: Similar structure but with a benzoic acid backbone instead of cinnamic acid.
4-Hydroxy-3,5-dimethoxycinnamic acid: Contains methoxy groups instead of prenyl groups, leading to variations in chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of hydroxyl and diprenyl groups, which confer distinct chemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
3-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-13(2)5-8-16-11-15(7-10-18(20)21)12-17(19(16)22)9-6-14(3)4/h5-7,10-12,22H,8-9H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABCFARPAMSXCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C=CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[(R)-phenylmethylene]-1-thio-, 3-acetate](/img/structure/B12439690.png)
![(7-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)methanol](/img/structure/B12439696.png)
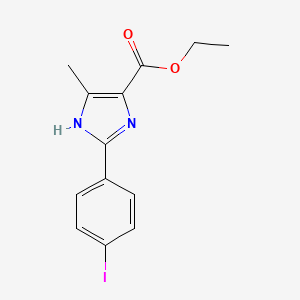
![1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethan-1-amine](/img/structure/B12439728.png)
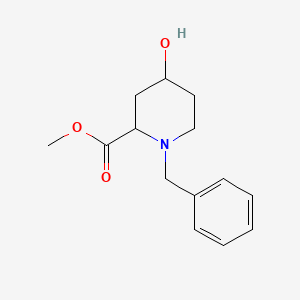
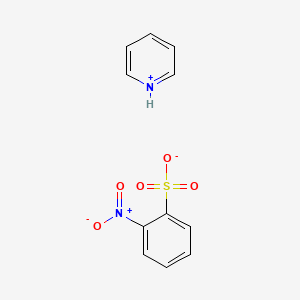
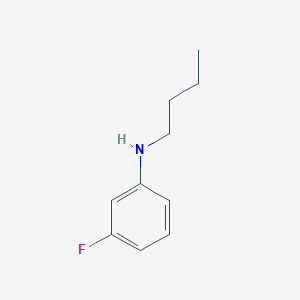
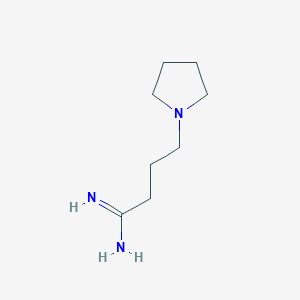
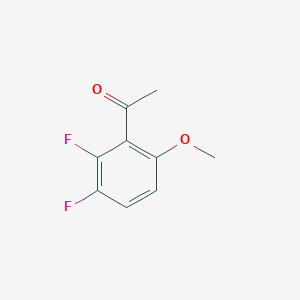

![(4AR,6S,7R,8R,8aR)-6-methoxy-2-(4-nitrophenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12439755.png)
